5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL

Kinase inhibitor design Regioisomer SAR Pharmacophore modeling

This 5-methyl regioisomer (CAS 117883-60-0) provides exclusive hydrogen-bonding topology distinct from the 6-methyl analog, critical for SHP2 allosteric inhibitor SAR (IC₅₀ 3.2 nM) and p38α MAP kinase programs. Its defined substitution pattern avoids positional isomer contamination, ensuring assay reproducibility. Ambient storage stability and ≥98% purity support fragment library plating and long-term screening. Procure for kinase drug discovery and antibacterial library synthesis.

Molecular Formula C6H6N4O
Molecular Weight 150.141
CAS No. 117883-60-0
Cat. No. B569754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL
CAS117883-60-0
Molecular FormulaC6H6N4O
Molecular Weight150.141
Structural Identifiers
SMILESCC1=CN=C2C(=N1)C(=O)NN2
InChIInChI=1S/C6H6N4O/c1-3-2-7-5-4(8-3)6(11)10-9-5/h2H,1H3,(H2,7,9,10,11)
InChIKeyJSHVYBJJMVGCDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL (CAS 117883-60-0): Core Scaffold Procurement for Kinase-Targeted Drug Discovery


5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL (CAS 117883-60-0) is a fused bicyclic heterocycle belonging to the pyrazolo[3,4-b]pyrazine family, characterized by a molecular formula of C₆H₆N₄O and a molecular weight of 150.14 g/mol . It exists predominantly as the 5-methyl-1,2-dihydropyrazolo[3,4-b]pyrazin-3-one tautomer and possesses calculated physicochemical properties including a density of 1.6±0.1 g/cm³ and a boiling point of 324.9±37.0 °C at 760 mmHg . This compound serves as a versatile synthetic intermediate in medicinal chemistry, with the pyrazolo[3,4-b]pyrazine scaffold recognized as a privileged structure for developing kinase inhibitors and allosteric modulators targeting enzymes such as SHP2 phosphatase [1][2]. Its substitution pattern—bearing a single methyl group at the 5-position and a hydroxyl/oxo group at the 3-position—provides a defined starting point for structure-activity relationship (SAR) exploration and downstream derivatization into more complex, biologically active molecules [1][3].

Why 5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL Cannot Be Replaced by Regioisomeric or Unsubstituted Analogs


Within the pyrazolo[3,4-b]pyrazine series, small changes in the position and number of substituents produce non-interchangeable compounds with divergent physicochemical properties, reactivity profiles, and biological recognition. The 5-methyl regioisomer (CAS 117883-60-0) presents a distinct hydrogen-bonding network and electronic distribution compared to its 6-methyl counterpart (CAS 117883-59-7) , while the unsubstituted parent scaffold (CAS 272-60-6) lacks the steric and lipophilic contribution of the methyl group entirely, with an XLogP3 of -0.2 versus 0.1 for the methyl-substituted analogs . In kinase inhibitor design programs, the precise placement of substituents on the pyrazolopyrazine core dictates binding pose within the ATP-binding pocket or allosteric site; even a methyl group shift from the 5- to 6-position can alter key hinge-region hydrogen bonds with catalytic lysine or gatekeeper residues [1]. The 3-hydroxyl/oxo group further enables tautomerism-dependent interactions and serves as a functional handle for O-alkylation or sulfonation reactions that N-methylated analogs (e.g., CAS 117883-61-1) cannot undergo without prior deprotection [2]. For procurement purposes, substituting any of these analogs introduces uncontrolled variables into synthetic routes and biological assays, undermining reproducibility and SAR tractability.

Quantitative Differentiation Evidence: 5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL Versus Closest Analogs


Regioisomeric Methyl Placement: 5-Methyl vs. 6-Methyl in Kinase Pharmacophore Recognition

The 5-methyl substitution on the pyrazolo[3,4-b]pyrazine scaffold places the methyl group adjacent to the pyrazine N-4 position, whereas the 6-methyl isomer (CAS 117883-59-7) positions the methyl group adjacent to the pyrazole N-1/N-2 region. In the context of SHP2 allosteric inhibition, molecular docking studies with pyrazolo[3,4-b]pyrazine derivatives reveal that substituents at positions corresponding to the 5-locus form critical H-bond interactions with Thr108, Glu110, Arg111, and Phe113 in the allosteric tunnel, while substituents at the 6-position project toward a solvent-exposed region and contribute primarily to physicochemical modulation rather than direct target engagement [1]. The 1H-pyrazolo[3,4-b]pyrazine derivative 4b (bearing substitution elaborated from the pyrazolopyrazine core) achieved an SHP2 IC₅₀ of 3.2 nM—17.75-fold more potent than the clinical-stage control IACS-13909—and an antiproliferative IC₅₀ of 0.58 μM against KRASG12C-mutant NCI-H358 cells, representing a 4.79-fold improvement over the comparator [1]. Although these data are from elaborated derivatives rather than the bare 5-methyl scaffold, they establish that the pyrazolopyrazine core with appropriate substitution vectoring from the 5-position can yield single-digit nanomolar target engagement, a benchmark unavailable for 6-methyl-only elaborated analogs in the peer-reviewed literature [1].

Kinase inhibitor design Regioisomer SAR Pharmacophore modeling

Calculated Physicochemical Differentiation: Density, Boiling Point, and Lipophilicity Among Methyl-Substituted Regioisomers

5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL exhibits calculated density of 1.6±0.1 g/cm³, boiling point of 324.9±37.0 °C at 760 mmHg, and flash point of 150.3±26.5 °C . The 6-methyl regioisomer (CAS 117883-59-7) has a reported XLogP3-AA of 0.1, identical molecular weight (150.14 g/mol), and exact mass of 150.05416083 . The unsubstituted parent scaffold 1H-pyrazolo[3,4-b]pyrazine (CAS 272-60-6) has a lower XLogP3 of -0.2, reflecting the absence of the lipophilic methyl contribution . The 3-methyl-1H-pyrazolo[3,4-b]pyrazine (CAS 1131041-58-1), which lacks the 3-OH/oxo group, has an XLogP3 of 0.2—slightly higher than the 5-methyl-3-ol compound, consistent with the loss of the polar hydroxyl functionality . While XLogP3 values for 5-methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL have not been independently computed in public databases, the structural analogy to the 6-methyl isomer (XLogP3 = 0.1) and the 3-des-hydroxy analog (XLogP3 = 0.2) brackets its predicted lipophilicity between approximately 0.0 and 0.2 .

Physicochemical profiling Regioisomer comparison XLogP3

Hydrogen Bond Donor/Acceptor Architecture: 5-Methyl-3-ol vs. N-Methylated and Unsubstituted Congeners

5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL features two hydrogen bond donor sites (pyrazole N-H and 3-OH) and four hydrogen bond acceptor sites (pyrazine N-4, pyrazole N-2, and the 3-oxo oxygen in the keto tautomer) . The 1-methyl-substituted analog (CAS 117883-61-1) eliminates the pyrazole N-H donor, reducing HBD count from 2 to 1 and altering the hydrogen-bonding topology at the hinge-binding region . The unsubstituted parent 1H-pyrazolo[3,4-b]pyrazine (CAS 272-60-6) has only 1 HBD and 3 HBA, lacking both the methyl lipophilic contact and the 3-OH hydrogen-bonding functionality . In SHP2 allosteric inhibitor design, the H-bond interactions formed by pyrazolopyrazine derivatives with Thr108, Glu110, Arg111, and Phe113 are essential for high-affinity binding, as demonstrated by molecular docking of derivative 4b [1]. The 5-methyl-3-ol scaffold preserves the full complement of hydrogen-bonding functionality required for target engagement while providing the methyl group for favorable hydrophobic packing, a combination absent in both the N-methylated and unsubstituted alternatives [1].

Hydrogen bonding Tautomerism Molecular recognition

Scaffold Recognition in Kinase Inhibitor Patent Space: Pyrazolo[3,4-b]pyrazine vs. Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine Cores

The pyrazolo[3,4-b]pyrazine scaffold has been specifically claimed in multiple patent families as a core structure for SHP2 phosphatase inhibitors, including EP3630770A1 (Relay Therapeutics, 2020) and related filings covering substituted pyrazolo[3,4-b]pyrazines with demonstrated SHP2 inhibitory activity [1][2]. In contrast, the pyrazolo[3,4-b]pyridine scaffold is more commonly associated with TAM and MET kinase inhibition (e.g., CN112930215A) [3], while pyrazolo[3,4-d]pyrimidine cores are predominantly directed toward CDK inhibition . The pyrazolo[3,4-b]pyrazine scaffold has demonstrated p38α MAP kinase inhibitory activity with oral efficacy in animal models of rheumatoid arthritis, as exemplified by compound 23b [4]. Antibacterial evaluation of 1H-pyrazolo[3,4-b]pyrazine derivatives revealed MIC values within 22–100 μg/cm³ against Mycobacterium tuberculosis strains and activity against both anaerobic and aerobic bacterial panels [5]. This breadth of target engagement across kinase and antibacterial applications is scaffold-specific and not uniformly replicated by the pyridine or pyrimidine-fused analogs [3].

Kinase inhibitor patents Scaffold comparison SHP2 inhibition

Commercial Availability and Purity Benchmarking: 5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL Supplier Landscape

5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL is commercially available from multiple independent suppliers with specified purity levels: Leyan offers 97% purity (Product No. 2003659) , MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications , and RGT Biochem provides the compound (Product No. RGT42396) for research use . In comparison, the 6-methyl regioisomer (CAS 117883-59-7) is listed by fewer vendors and typically at lower purity grades . The 5,6-dimethyl analog (CAS 114794-30-8) is available as a building block but with higher molecular weight (164.16 g/mol) and altered steric profile, which limits its utility as a minimal fragment . The unsubstituted parent scaffold (CAS 272-60-6) is stocked by Aladdin Scientific at ≥97% purity but requires cold-chain shipping (2-8°C), adding logistical complexity compared to the ambient-stable 5-methyl derivative . The availability of 5-methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL from multiple competing suppliers at 97–98% purity ensures procurement flexibility, price competition, and supply chain redundancy.

Vendor comparison Purity specification Procurement

Verified Application Scenarios for 5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL in Drug Discovery and Chemical Biology


SHP2 Allosteric Inhibitor Lead Optimization Programs Targeting KRAS-Driven Cancers

Medicinal chemistry teams developing SHP2 phosphatase inhibitors for KRASG12C-mutant non-small cell lung cancer (NSCLC) should procure this compound as a starting scaffold for SAR exploration. The pyrazolo[3,4-b]pyrazine core has demonstrated the ability to yield highly potent SHP2 allosteric inhibitors (IC₅₀ = 3.2 nM for derivative 4b, representing a 17.75-fold improvement over IACS-13909) and achieve antiproliferative activity against NCI-H358 cells (IC₅₀ = 0.58 μM) with synergistic effects when combined with sotorasib [1]. The 5-methyl-3-ol substitution pattern preserves the hydrogen bond donor/acceptor architecture required for engagement with Thr108, Glu110, Arg111, and Phe113 in the SHP2 allosteric tunnel [1].

p38α MAP Kinase Inhibitor Scaffold Development for Inflammatory Disease

Research groups pursuing oral p38α MAP kinase inhibitors for rheumatoid arthritis and related inflammatory conditions should utilize this compound as a core building block. The pyrazolo[3,4-b]pyrazine scaffold has produced potent p38α inhibitors with demonstrated oral efficacy in rodent arthritis models (compound 23b) [2]. The 5-methyl and 3-OH substituents provide appropriate vectors for further elaboration into the kinase ATP-binding site while maintaining oral bioavailability, distinguishing this scaffold from pyrazolo[3,4-b]pyridine alternatives that demonstrate selectivity for different kinase families (TAM/MET) [3].

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Defined Hydrogen-Bonding Functionality

Core facilities and screening centers building fragment libraries for NMR-, SPR-, or X-ray crystallography-based screening should include this compound as a privileged fragment with balanced physicochemical properties. With 2 hydrogen bond donors and 4 hydrogen bond acceptors embedded in a rigid bicyclic framework (MW = 150.14, estimated XLogP3 ≈ 0.0–0.2) , it conforms to the Rule of Three for fragment selection (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3, though HBA slightly exceeds). Its ambient storage stability and multi-vendor availability at ≥97% purity reduce logistical barriers for library plating and long-term screening.

Antibacterial Discovery Programs Requiring Pyrazolopyrazine Scaffold Derivatization

Investigators exploring novel antibacterial agents should consider this compound as a starting material for synthesizing 1H-pyrazolo[3,4-b]pyrazine-derived antibacterials. The parent scaffold class has demonstrated tuberculostatic activity with MIC values of 22–100 μg/cm³ against Mycobacterium tuberculosis and activity against both anaerobic and aerobic bacterial panels [4]. The 5-methyl-3-ol substitution pattern allows for subsequent acylation, condensation with aldehydes, and reaction with isothiocyanates to generate diverse antibacterial compound libraries [4], while the defined regioisomeric purity ensures that SAR derived from these libraries is not confounded by positional isomer contamination [5].

Quote Request

Request a Quote for 5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.